molecular formula C15H16N2O3S2 B2409694 2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide CAS No. 941952-75-6

2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide

Cat. No.: B2409694
CAS No.: 941952-75-6
M. Wt: 336.42
InChI Key: HRWRRNXPYBAVLN-UHFFFAOYSA-N
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Description

2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

The synthesis of 2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines and thiols. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted thiophene derivatives .

Scientific Research Applications

2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar compounds to 2-(3-((4-Methoxyphenyl)thio)propanamido)thiophene-3-carboxamide include other thiophene derivatives such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfanylpropanoylamino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-20-10-2-4-11(5-3-10)21-9-7-13(18)17-15-12(14(16)19)6-8-22-15/h2-6,8H,7,9H2,1H3,(H2,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWRRNXPYBAVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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